molecular formula C13H16O3Si B1632218 Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate CAS No. 478169-68-5

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B1632218
CAS No.: 478169-68-5
M. Wt: 248.35 g/mol
InChI Key: IGKWQEJDFVUAME-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C₁₃H₁₆O₃Si and a molecular weight of 248.35 g/mol . This compound is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate typically involves the reaction of 4-iodo-3-hydroxybenzoic acid with trimethylsilylacetylene. This reaction is catalyzed by a palladium-supported ordered mesoporous carbon catalyst and a cuprous iodide-triphenylphosphine complex in an alkaline system . The reaction conditions are optimized to achieve a high yield of 94%, with the product exhibiting stable quality and high purity .

Industrial Production Methods

In industrial settings, the synthesis method is scaled up using similar catalysts and reaction conditions. The use of palladium-loaded titanium dioxide hollow nano microsphere catalysts has been reported to enhance the reaction efficiency and yield . The industrial process ensures the production of this compound with consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ethynyl moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium or platinum catalysts.

Major Products

The major products formed from these reactions include substituted benzoates, ketones, aldehydes, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((trimethylsilyl)ethynyl)benzoate: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-4-((trimethylsilyl)ethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl moiety. This combination provides enhanced reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWQEJDFVUAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-68-5
Record name Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxy-4-iodobenzoate (1 eq.) in dry THF were added trimethylsilylacetylene (5 eq.), tetrakis(triphenylphosphine)palladium (0.03 eq.), copper iodide (0.02 eq.) and diisopropylamine (2.1 eq.) under argon. The reaction mixture was stirred at 60° C. for 15 h, cooled to 20° C. and the solvents removed under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1) to afford methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol) is combined with trimethylsilylacetylene (3.71 mL, 26.3 mmol), bis(triphenylphosphine)palladium dichloride (386 mg, 0.55 mmol) and cuprous iodide (54 mg, 0.28 mmol) in THF (20 mL)/CHCl3 (40 mL) in a dry flask, under nitrogen. Triethylamine (8.14 mL, 58.4 mmol) is added and the mixture is heated to 50° C. for 4 h. The mixture is diluted with CHCl3 (60 mL), washed with 5% HCl (2×40 mL), dried (MgSO4) and concentrated to a brown oily-solid (8.31 g). The crude material is chromatographed over a standard 90 g Biotage column, eluting with 10% EtOAc/hexane (1 L) followed by 15% EtOAc/hexane (1 L). The appropriate fractions are combined and concentrated to afford 4.22 g (91%) of methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate as a yellow solid. HRMS (FAB) calcd for C13H16O3SI+H: 249.0947, found 249.0947 (M+H)+.
Quantity
5.22 g
Type
reactant
Reaction Step One
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3.71 mL
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reactant
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[Compound]
Name
cuprous iodide
Quantity
54 mg
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reactant
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8.14 mL
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reactant
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20 mL
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solvent
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60 mL
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solvent
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386 mg
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catalyst
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Quantity
40 mL
Type
solvent
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Synthesis routes and methods IV

Procedure details

Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol) is combined with trimethylsilylacetylene (3.71 mL, 26.3 mmol), bis(triphenylphosphine)palladium dichloride (386 mg, 0.55 mmol) and cuprous iodide (54 mg, 0.28 mmol) in THF (20 mL) CHCl3 (40 mL) in a dry flask, under nitrogen. TEA (8.14 mL<58.4 mmol) is added and the mixture is heated to 50° C. for 4 h. The mixture is diluted with CHCl3 (60 mL), washed with 5% HCl (2×40 mL), dried over anhydrous MgSO4 and concentrated to a brown paste (8.31 g). The crude material is chromatographed over a standard 90 g Biotage column, eluting with 10% EtOAc/hexane (1 L) followed by 15% EtOAc/hexane (1 L). The appropriate fractions are combined and concentrated to afford 4.22 g (91%) of methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate as a yellow solid. HRMS (FAB) calcd for C13H16O3SI+H1: 249.0947, found 249.0947.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
386 mg
Type
catalyst
Reaction Step One
[Compound]
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TEA
Quantity
8.14 mL
Type
reactant
Reaction Step Two
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Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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